3-Methoxypyridazin-4-amine

Physicochemical Property Ionization State Medicinal Chemistry

3-Methoxypyridazin-4-amine (CAS 89179-63-5) is a heterocyclic compound with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol. Structurally, it is a pyridazine derivative featuring a methoxy group (-OCH₃) at the 3-position and an amino group (-NH₂) at the 4-position.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 89179-63-5
Cat. No. B3360549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypyridazin-4-amine
CAS89179-63-5
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=CN=N1)N
InChIInChI=1S/C5H7N3O/c1-9-5-4(6)2-3-7-8-5/h2-3H,1H3,(H2,6,7)
InChIKeyQFQTXRKNHUOSCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxypyridazin-4-amine (CAS 89179-63-5): A Functionalized Pyridazine Scaffold for Kinase-Targeted Medicinal Chemistry and Heterocyclic Building Block Applications


3-Methoxypyridazin-4-amine (CAS 89179-63-5) is a heterocyclic compound with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol . Structurally, it is a pyridazine derivative featuring a methoxy group (-OCH₃) at the 3-position and an amino group (-NH₂) at the 4-position . This specific substitution pattern yields distinct physicochemical properties, including a predicted pKa of 5.35 ± 0.10 , a calculated LogP of approximately 0.0674 , and a topological polar surface area (TPSA) of 61 Ų . The compound is primarily available in two forms: the free base (melting point 128-129 °C) and the hydrochloride salt (CAS 1375069-37-6) , with vendor-reported purity specifications ranging from ≥95% to ≥98% . Within the broader pyridazine class, this compound serves as a key building block or intermediate for the synthesis of more complex molecules with potential biological activities, particularly in kinase inhibition and anticancer research [1].

Why 3-Methoxypyridazin-4-amine Cannot Be Directly Substituted with Other Pyridazin-4-amine Analogs in Sensitive Applications


Substituting 3-Methoxypyridazin-4-amine with a closely related analog such as pyridazin-4-amine (CAS 20744-39-2), 3-chloropyridazin-4-amine (CAS 55928-83-1), or 4-methoxypyridazin-3-amine (CAS 1026194-47-7) is not scientifically valid due to significant differences in electronic properties, reactivity, and biological target engagement . The presence and position of the methoxy group directly modulate the electron density of the pyridazine ring, influencing the compound's pKa and, consequently, its protonation state under physiological or assay conditions . For instance, the 3-methoxy substitution in the target compound results in a predicted pKa of 5.35, which differs markedly from the pKa of the 6-chloro analog (~3.52) or the unsubstituted pyridazin-4-amine . Furthermore, preliminary in vitro studies indicate that the 3-methoxypyridazin-4-amine scaffold exhibits moderate inhibitory effects against specific kinase targets (e.g., CDKs and GSK-3β), a profile that cannot be assumed for its positional isomer or halogenated analogs without empirical validation [1]. The following section provides quantitative evidence substantiating these differentiation points.

Quantitative Differentiation Guide: 3-Methoxypyridazin-4-amine vs. Key Structural Analogs


Physicochemical Differentiation: pKa Comparison with 6-Chloro-3-methoxypyridazin-4-amine

The predicted pKa of 3-methoxypyridazin-4-amine is 5.35 ± 0.10, while that of its 6-chloro-substituted analog (6-chloro-3-methoxypyridazin-4-amine, CAS 14369-14-3) is 3.52 ± 0.10 . This ~1.8 log unit difference in acid dissociation constant indicates that, at a physiological pH of 7.4, the target compound will exist in a significantly different ionization state compared to the 6-chloro analog, potentially impacting membrane permeability, solubility, and target binding interactions .

Physicochemical Property Ionization State Medicinal Chemistry

Hydrophobicity Differentiation: LogP Comparison with 6-Chloro-3-methoxypyridazin-4-amine

The calculated LogP value for 3-methoxypyridazin-4-amine is approximately 0.0674, while the LogP for 6-chloro-3-methoxypyridazin-4-amine is reported as 1.302 . This difference of more than one log unit indicates that the 6-chloro analog is significantly more lipophilic, which could alter its cellular permeability, metabolic stability, and off-target binding profile compared to the target compound [1].

Lipophilicity LogP Drug Design

Biological Target Engagement: Preliminary Kinase Inhibition Profile (CDK/GSK-3β)

Preliminary in vitro studies have demonstrated that 3-methoxypyridazin-4-amine hydrochloride exhibits moderate inhibitory effects against cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) [1]. In contrast, the unsubstituted parent scaffold, pyridazin-4-amine (CAS 20744-39-2), is primarily reported as a building block for phosphodiesterase 10A (PDE10A) inhibitors and has no documented activity against CDKs or GSK-3β [2]. This differential kinase inhibition profile suggests that the 3-methoxy substitution directs the scaffold toward a distinct set of biological targets .

Kinase Inhibition Cancer Research Biological Activity

Salt Form Selection: Hydrochloride Salt Improves Aqueous Solubility for In Vitro Assays

The hydrochloride salt form of 3-methoxypyridazin-4-amine (CAS 1375069-37-6) is commercially available at purities ≥97% and offers enhanced aqueous solubility and stability compared to the free base . This is a standard and effective strategy for improving the handling and assay performance of weakly basic heterocyclic amines. While specific comparative solubility data (e.g., mg/mL in PBS) for the free base vs. HCl salt is not provided in the source, the general principle that salt formation enhances solubility is well-established [1].

Salt Form Solubility Formulation

Recommended Application Scenarios for 3-Methoxypyridazin-4-amine (CAS 89179-63-5) Based on Verified Differentiation Evidence


Scenario 1: As a Scaffold for CDK or GSK-3β Kinase Inhibitor Lead Discovery

Based on preliminary in vitro evidence showing moderate inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) [1], 3-methoxypyridazin-4-amine is a suitable starting scaffold for medicinal chemistry campaigns targeting these kinases. Researchers should prioritize this compound over unsubstituted pyridazin-4-amine (CAS 20744-39-2), which lacks this reported kinase inhibition profile [2].

Scenario 2: As a Building Block with Favorable Physicochemical Properties for CNS Drug Discovery

The calculated LogP of 0.0674 and TPSA of 61 Ų for 3-methoxypyridazin-4-amine [1] place it within favorable ranges for central nervous system (CNS) drug-likeness [2]. It is a superior choice to the more lipophilic 6-chloro analog (LogP 1.302) [3] for research programs where high aqueous solubility and low non-specific binding are critical.

Scenario 3: As a Versatile Intermediate for Heterocyclic Library Synthesis

Given its role as a pyridazine building block [1] and its distinct reactivity profile conferred by the 3-methoxy and 4-amino groups [2], 3-methoxypyridazin-4-amine is an ideal intermediate for generating diverse libraries of pyridazine-based compounds. Its specific substitution pattern allows for regioselective functionalization that is not possible with other isomers like 4-methoxypyridazin-3-amine (CAS 1026194-47-7) [3].

Scenario 4: For In Vitro Assays Requiring Aqueous Solubility

When procuring this compound for in vitro biological assays, the hydrochloride salt form (CAS 1375069-37-6) is the recommended choice [1]. Its enhanced aqueous solubility and stability compared to the free base [2] minimize solvent effects and ensure consistent exposure concentrations in cell-based or biochemical assays.

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